An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol: Structure, Synthesis, and Properties
An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a compelling class of building blocks in drug discovery.[1][2] Among these, the 6-azaspiro[2.5]octane framework has garnered significant attention due to its unique conformational rigidity and its presence in pharmacologically active agents. This technical guide provides a comprehensive overview of a key derivative of this scaffold, 6-azaspiro[2.5]octan-1-ylmethanol, focusing on its chemical structure, synthesis, and known properties, to support its application in the development of new therapeutics. The 6-azaspiro[2.5]octane core has been identified in potent and selective antagonists of the M4 muscarinic acetylcholine receptor and small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, highlighting its therapeutic potential.[3][4]
Chemical Structure and Properties
6-Azaspiro[2.5]octan-1-ylmethanol is a bicyclic primary alcohol. The molecule features a piperidine ring fused at the C4 position to a cyclopropane ring, with a hydroxymethyl group attached to the C1 position of the cyclopropane ring. This spirocyclic fusion imparts a distinct three-dimensional architecture, which is a desirable trait in drug design for enabling specific interactions with biological targets.
Molecular Formula: C₈H₁₅NO
Molecular Weight: 141.21 g/mol
The parent scaffold, 6-azaspiro[2.5]octane, has a molecular weight of 111.18 g/mol .[5] The hydrochloride salt of the parent compound is also commercially available.[6]
Below is a table summarizing the key computed properties of the parent 6-azaspiro[2.5]octane scaffold, which provides a baseline for understanding the physicochemical characteristics of its derivatives.
| Property | Value | Source |
| Molecular Weight | 111.18 g/mol | [5] |
| XLogP3 | 1.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Exact Mass | 111.104800 g/mol | [5] |
| Topological Polar Surface Area | 12 Ų | [5] |
Note: These properties are for the parent 6-azaspiro[2.5]octane scaffold and are expected to be modified by the presence of the hydroxymethyl group in the target molecule.
The chemical structure of 6-azaspiro[2.5]octan-1-ylmethanol is depicted below:
Caption: Chemical structure of 6-Azaspiro[2.5]octan-1-ylmethanol.
Synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol
A plausible and efficient synthetic route to 6-azaspiro[2.5]octan-1-ylmethanol involves a multi-step process starting from commercially available precursors. The key steps are the formation of the N-protected spirocyclic carboxylic acid, followed by reduction of the carboxylic acid to the primary alcohol, and finally deprotection of the amine. A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under various reaction conditions and can be removed under mild acidic conditions.[7]
The synthesis can be logically divided into three main stages:
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Synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.
-
Reduction to tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate.
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Deprotection to yield 6-Azaspiro[2.5]octan-1-ylmethanol.
The overall synthetic workflow is illustrated in the diagram below:
Caption: Synthetic workflow for 6-Azaspiro[2.5]octan-1-ylmethanol.
Step 1: Synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
This key intermediate is commercially available, but for the purpose of a comprehensive guide, a general synthetic approach is outlined. The construction of the 6-azaspiro[2.5]octane core can be achieved through various methods, often involving the cyclopropanation of a suitable piperidine-derived precursor.
Properties of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid:
Step 2: Reduction of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) and borane (BH₃) are among the most effective.[9] Given the potential for LiAlH₄ to react vigorously with acidic protons, borane, often used as a borane-tetrahydrofuran (BH₃·THF) complex, presents a milder and often more selective alternative for this reduction.[9]
Experimental Protocol: Reduction of Carboxylic Acid
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq).
-
Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: A solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1 M in THF, ~2-3 eq) is added dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 h) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product, tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, can be purified by column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions.[7] A common and effective method is the use of trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent like dioxane or in methanol.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: The purified tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask.
-
Addition of Acid: The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, typically 5-10 eq) is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.[6]
-
Workup: Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of a suitable solvent and the product can be precipitated or purified further. To obtain the free base, the residue can be dissolved in water, the pH adjusted to basic with a base like sodium bicarbonate or sodium hydroxide, and then extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the final product, 6-azaspiro[2.5]octan-1-ylmethanol. Alternatively, the hydrochloride salt can be isolated.[10]
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals for the cyclopropyl protons, the piperidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would provide valuable information about the stereochemistry of the molecule.
-
¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (aliphatic, carbinol, etc.).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.
Applications in Drug Discovery
The 6-azaspiro[2.5]octane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. The presence of the primary alcohol in 6-azaspiro[2.5]octan-1-ylmethanol provides a versatile handle for further chemical modification, allowing for its use as a key building block in the synthesis of more complex molecules. It can be a precursor for the introduction of various functional groups through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.
The importance of the 6-azaspiro[2.5]octane core is underscored by its use in the development of small molecule agonists for the GLP-1 receptor, which are of significant interest for the treatment of type 2 diabetes and obesity.[11]
Conclusion
6-Azaspiro[2.5]octan-1-ylmethanol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a modifiable hydroxyl group make it an attractive scaffold for the synthesis of novel therapeutic agents. The synthetic route outlined in this guide, proceeding through a Boc-protected carboxylic acid intermediate, provides a reliable pathway to access this important compound. Further detailed characterization of its spectroscopic and physicochemical properties will undoubtedly facilitate its broader application in the development of next-generation pharmaceuticals.
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